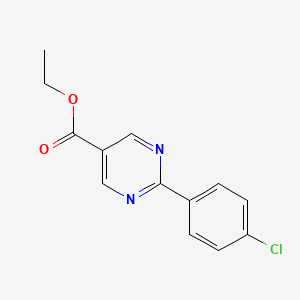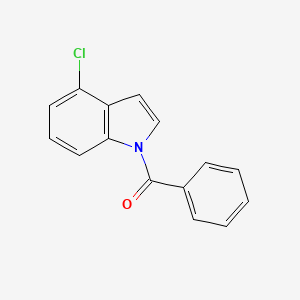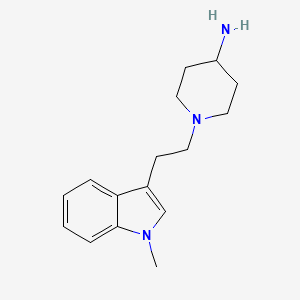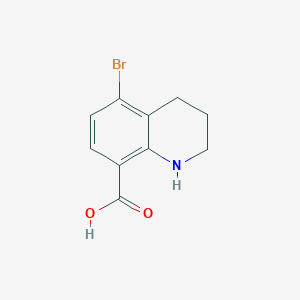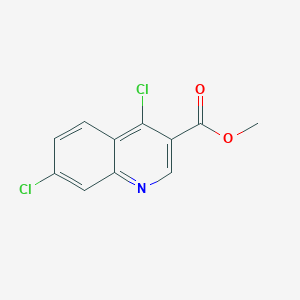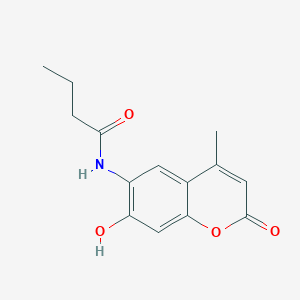
N-(7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-6-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)butyramide is a compound belonging to the coumarin family Coumarins are a group of naturally occurring compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)butyramide typically involves the following steps:
Starting Material: The synthesis begins with 7-hydroxy-4-methylcoumarin.
Acylation Reaction: The hydroxyl group at the 7-position of the coumarin is acylated using butyric anhydride or butyryl chloride in the presence of a base such as pyridine or triethylamine.
Purification: The resulting product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions
N-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)butyramide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the coumarin core can be reduced to form a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce a secondary alcohol.
科学的研究の応用
N-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)butyramide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits biological activities such as antimicrobial, antioxidant, and anticancer properties, making it a subject of interest in drug discovery and development.
Medicine: Due to its potential therapeutic effects, it is studied for its use in treating various diseases, including cancer, infections, and inflammatory conditions.
Industry: The compound is used in the development of new materials and as an additive in various industrial processes.
作用機序
The mechanism of action of N-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)butyramide involves its interaction with specific molecular targets and pathways. For example:
Antimicrobial Activity: The compound may inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis or metabolic pathways.
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.
Anticancer Activity: The compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
類似化合物との比較
N-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)butyramide can be compared with other similar compounds, such as:
7-Hydroxy-4-methylcoumarin: Lacks the butyramide group, which may result in different biological activities and properties.
Coumarin: The parent compound of the coumarin family, which has a simpler structure and different applications.
Warfarin: A well-known anticoagulant derived from coumarin, used in the treatment of blood clotting disorders.
特性
CAS番号 |
118057-38-8 |
|---|---|
分子式 |
C14H15NO4 |
分子量 |
261.27 g/mol |
IUPAC名 |
N-(7-hydroxy-4-methyl-2-oxochromen-6-yl)butanamide |
InChI |
InChI=1S/C14H15NO4/c1-3-4-13(17)15-10-6-9-8(2)5-14(18)19-12(9)7-11(10)16/h5-7,16H,3-4H2,1-2H3,(H,15,17) |
InChIキー |
GUYABIBMPMMYBE-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)NC1=C(C=C2C(=C1)C(=CC(=O)O2)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


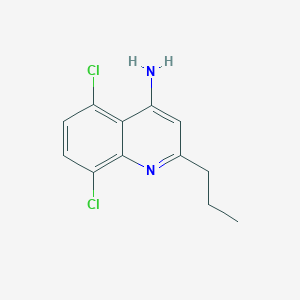

![(4-Diethoxymethyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester](/img/structure/B11858984.png)
![N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)benzamide](/img/structure/B11858988.png)
![3-(3-Fluorophenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11858995.png)
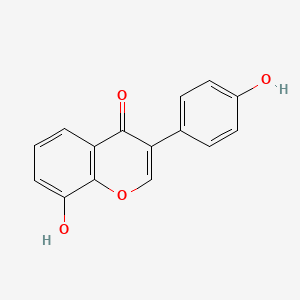
![Methyl 3'-amino-4',5'-dihydrospiro[cyclopropane-1,6'-thieno[2,3-c]pyrrole]-2'-carboxylate hydrochloride](/img/structure/B11859008.png)
